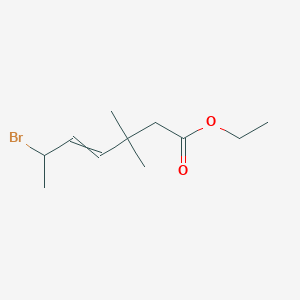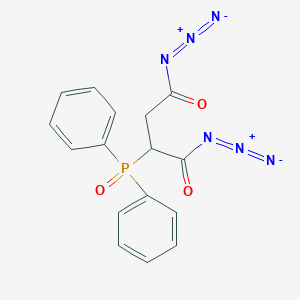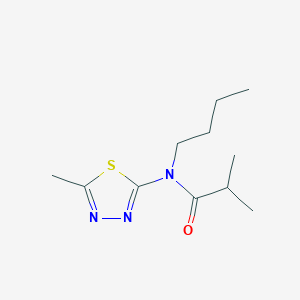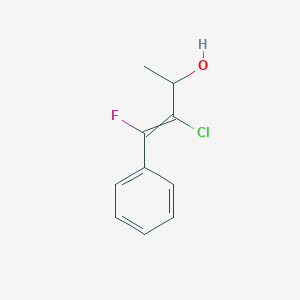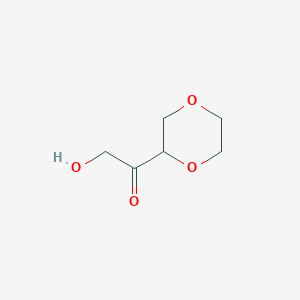
1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one is an organic compound characterized by a dioxane ring attached to a hydroxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one can be achieved through several methods. One common approach involves the reaction of 1,4-dioxane with appropriate reagents under controlled conditions. For example, the reaction of quinoline-2-methyl formate with 1,4-dioxane under the catalysis of Selectfluor/FeSO4·7H2O can yield derivatives of the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dioxane ring and the hydroxyethanone group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield hydroperoxides and other oxygenated derivatives, while reduction reactions can produce alcohols and related compounds .
Scientific Research Applications
1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that participate in various biochemical processes. For example, it can undergo oxidation to produce reactive oxygen species, which can then interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
®-(1,4-Dioxan-2-yl)methanol: This compound shares the dioxane ring structure but differs in the functional group attached to the ring.
Racemic (1,4-dioxan-2-yl)diphenylmethanol: Another similar compound with a dioxane ring, but with diphenyl groups attached.
Uniqueness
1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one is unique due to its combination of the dioxane ring and the hydroxyethanone group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62005-94-1 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1-(1,4-dioxan-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C6H10O4/c7-3-5(8)6-4-9-1-2-10-6/h6-7H,1-4H2 |
InChI Key |
SPMWEFLHZAHCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)
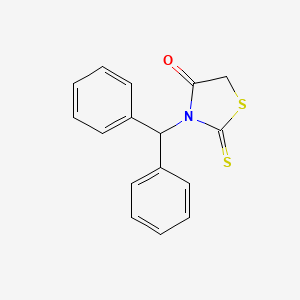
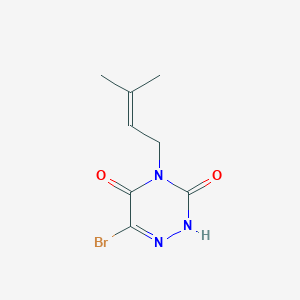
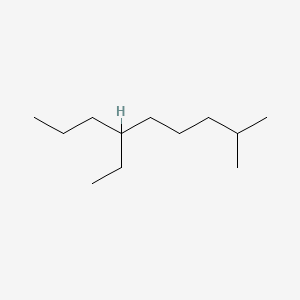
phosphanium chloride](/img/structure/B14536170.png)
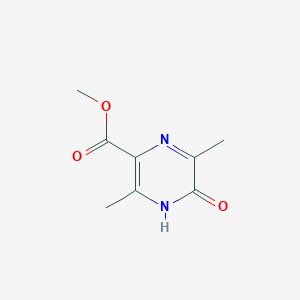
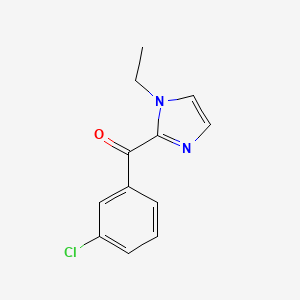
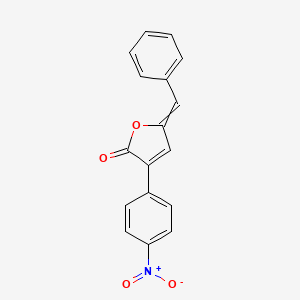
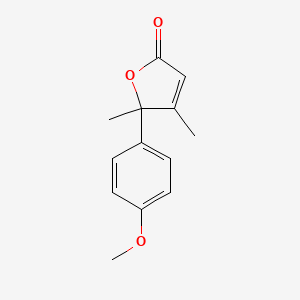
![1-Methoxy-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14536189.png)
